Alpha-1 Adrenoceptor Binding Affinity: 4.10 nM Ki vs. Prazosin (0.2–0.36 nM Ki)
6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine (as the hydrochloride salt) demonstrates a binding affinity (Ki) of 4.10 nM toward the rat alpha-1 adrenergic receptor (Alpha-1A/Alpha-1B/Alpha-1D) measured by displacement of [3H]prazosin [1]. By comparison, the clinical alpha-1 antagonist prazosin exhibits Ki values of 0.2, 0.25, and 0.32 nM for the human recombinant alpha-1A, alpha-1B, and alpha-1D adrenoceptor subtypes, respectively, and approximately 0.36, 0.44, and 0.61 nM for the corresponding subtypes in another assay system . The target compound therefore displays approximately 11- to 20-fold lower binding affinity than prazosin at the alpha-1 adrenoceptor, consistent with the loss of the piperazinyl-furoyl substituent that is critical for high-affinity receptor engagement. For context, the parent drug alfuzosin demonstrates Ki values of approximately 1.4–4.5 nM across alpha-1 subtypes [2], placing the impurity F scaffold in an intermediate affinity range—substantially above the prazosin metabolite 2,4-diamino-6,7-dimethoxyquinazoline, for which all identified metabolites are reported as 'less potent blood pressure lowering agents in dogs than prazosin' [3].
| Evidence Dimension | Alpha-1 adrenoceptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.10 nM (rat Alpha-1A/Alpha-1B/Alpha-1D adrenergic receptor; [3H]prazosin displacement; Pfizer-curated ChEMBL data in BindingDB) |
| Comparator Or Baseline | Prazosin: Ki = 0.2–0.36 nM (human recombinant alpha-1A/1B/1D); Alfuzosin: Ki = 1.4–4.5 nM (human recombinant alpha-1 subtypes); 2,4-Diamino-6,7-dimethoxyquinazoline (prazosin metabolite): qualitatively 'less potent than prazosin' |
| Quantified Difference | Target compound exhibits ~11–20× lower affinity vs. prazosin; ~1–3× comparable range vs. alfuzosin; higher affinity than the prazosin metabolite 2,4-diamino-6,7-dimethoxyquinazoline (qualitative). |
| Conditions | BindingDB Ki assay: rat Alpha-1A/1B/1D adrenergic receptor, [3H]prazosin displacement, curated by ChEMBL/Pfizer. Prazosin data: human recombinant subtypes, [3H]prazosin displacement. Alfuzosin data: human recombinant subtypes. |
Why This Matters
This quantitative binding data enables researchers to select the appropriate reference compound for alpha-1 adrenoceptor assays: 6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine provides a moderate-affinity tool with a well-defined Ki, occupying a distinct affinity niche between the ultra-high-affinity clinical antagonists (prazosin, terazosin) and the weakly active primary amine metabolite, making it valuable for structure-activity relationship (SAR) benchmarking and impurity pharmacological risk assessment.
- [1] BindingDB Entry BDBM96939. (4-amino-6,7-dimethoxy-quinazolin-2-yl)-dimethyl-amine hydrochloride. Ki: 4.10 nM. Target: Alpha-1A/Alpha-1B/Alpha-1D adrenergic receptor (Rat). Assay: displacement of [3H]prazosin. Curated by ChEMBL/Pfizer. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=96939 (accessed 2026-05-05). View Source
- [2] Forray C, Bard JA, Wetzel JM, et al. Use of recombinant alpha 1-adrenoceptors to characterize subtype selectivity of drugs for the treatment of prostatic hypertrophy. J Pharmacol Exp Ther. 1995;274(2):691-698. Alfuzosin Ki values: alpha-1A = 2.4 nM, alpha-1B = 1.4 nM. PMID: 7543577. View Source
- [3] Flouvat B, Decourt S, Aubert P, et al. Synthesis and identification of the major metabolites of prazosin formed in dog and rat. J Med Chem. 1977;20(10):1311-1314. doi:10.1021/jm00220a019. All four metabolites (including 2,4-diamino-6,7-dimethoxyquinazoline) are less potent blood pressure lowering agents in dogs than prazosin. View Source
